2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid, also known as PT-4-CA, is a chemical compound used in a variety of scientific research applications. It is a derivative of the thiazole ring system, which is a common structural motif in a variety of natural products and pharmaceuticals. PT-4-CA has a wide range of potential applications in chemistry, biology, and medicine, due to its unique chemical structure and properties.
Scientific Research Applications
Synthons Competition/Prediction in Cocrystallization
2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid has been utilized in the study of organic cocrystalline materials through synthons competition/prediction in cocrystallization. It demonstrated its role in the assembly of flexible dicarboxylic acids with bent dipyridines to afford a variety of organic cocrystalline materials with distinct supramolecular patterns (Du, Zhang, Zhao, & Cai, 2006).
Heterocyclic Compound Synthesis from Sugars
This compound is also relevant in the synthesis of heterocyclic compounds from sugars. The study of chirality transfer on C-3 in 3,4-Dihydro-1H-pyrrolo[1,2-c]thiazoles is an example, showing its application in organic synthesis and structural determination via chiroptical measurements and X-ray crystallography (Györgydeák et al., 1994).
Functionalization Reactions Study
In the field of organic chemistry, 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid is used to study functionalization reactions, specifically in the conversion of 1H-pyrazole-3-carboxylic acid into other compounds through reactions with diamines, as explored in both experimental and theoretical studies (Yıldırım, Kandemirli, & Demir, 2005).
Antiviral and Fungicidal Activity
A notable application in pharmacology is in the design and synthesis of derivatives for biological activities. Studies have shown that 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibit significant antiviral and fungicidal activities, indicating potential in drug development for virus and fungi control (Fengyun et al., 2015).
Metal-Organic Framework (MOF) Development
This compound plays a crucial role in the development of Metal-Organic Frameworks (MOFs). Its reactions with different metal ions have led to novel MOFs with varied geometries and functionalities, showing its versatility in creating diverse supramolecular architectures (Gao et al., 2019).
properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQFGMAZUTUELM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353048 | |
Record name | 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
39067-29-3 | |
Record name | 2-(3-Pyridinyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39067-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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